N-(3-chlorophenyl)-2-methylpentanamide
Description
Its IUPAC InChIKey is LOQKNLXBLMIZPG-UHFFFAOYSA-N .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWKQSPGIOENGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methylpentanamide typically involves the reaction of 3-chloroaniline with 2-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 3-chlorobenzoic acid derivatives.
Reduction: 3-chloroaniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)-2-Methylpentanamide (Karsil)
- Structure : Differs by an additional chlorine at the 4-position on the phenyl ring.
- Activity : A potent herbicide inhibiting photosynthesis in turnip chloroplasts. Decomposed by Penicillium spp. into 2-methylvaleric acid and 3,4-dichloroaniline via enzymatic hydrolysis .
- Enzymatic Susceptibility: The 3,4-dichloro substitution enhances resistance to hydrolysis compared to mono-chloro analogs, likely due to steric and electronic effects .
2-Chloro-N-(3-Methylphenyl)acetamide
- Structure : Shorter acyl chain (acetamide vs. pentanamide) and a methyl group at the 3-position on the phenyl ring.
- Crystallography : Exhibits syn conformation of the N–H bond relative to the meta-methyl group, contrasting with anti-conformation in nitro-substituted analogs .
Variations in the Acyl Chain
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide
- Structure: Propanamide backbone with a 4-isobutylphenyl group instead of 2-methylpentanoyl.
- Synthesis: Prepared via reaction of 3-chlorophenethylamine with 2-(4-isobutylphenyl)propanoyl chloride, using triethylamine as a base .
N-(3-Chlorophenyl)-2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- Structure: Complex heterocyclic sulfanylacetamide with a chromeno-pyrimidine moiety.
- Potential Applications: Heterocyclic systems like this are often explored for anticancer or antimicrobial activity, though specific data are unavailable .
Bioactive Analogues with Heterocyclic Moieties
Pyridine-Containing Acetamides (e.g., 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-Chlorobenzamide
- Structure : Thiazole ring replaces the pentanamide chain.
- Activity : Demonstrates anti-inflammatory effects in carrageenan-induced rat paw edema models .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
